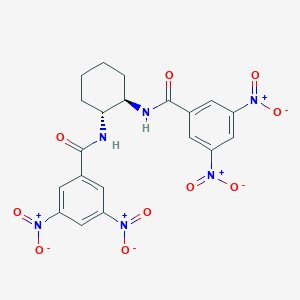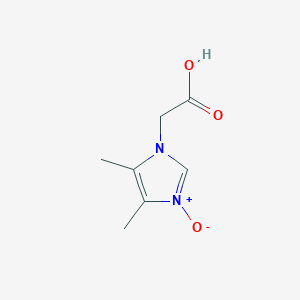
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a synthetic analog of inositol trisphosphate, a molecule involved in cellular signal transduction
Méthodes De Préparation
The synthesis of (2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate typically involves multiple steps, starting from inositol or its derivatives. The fluorination at the 2-position is a critical step, often achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The phosphorylation at the 1, 4, and 5 positions is usually carried out using phosphorylating reagents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure selective phosphorylation.
Analyse Des Réactions Chimiques
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 2-position can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of inositol phosphate metabolism and signal transduction pathways.
Biology: This compound helps in understanding the role of inositol phosphates in cellular processes such as calcium signaling and cell growth.
Medicine: It has potential therapeutic applications in diseases where inositol phosphate signaling is disrupted.
Industry: It can be used in the development of new biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of (2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves its interaction with specific molecular targets in the cell. It mimics the natural inositol trisphosphate, binding to inositol trisphosphate receptors and modulating calcium release from intracellular stores. This modulation affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is unique due to the presence of the fluorine atom at the 2-position, which alters its chemical and biological properties compared to other inositol phosphates. Similar compounds include:
Inositol 1,4,5-trisphosphate: The natural analog without the fluorine substitution.
2-Deoxyinositol 1,4,5-trisphosphate: Lacks the fluorine atom but is otherwise similar.
Fluorinated inositol phosphates: Other analogs with fluorine substitutions at different positions.
These comparisons highlight the unique properties of this compound, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
132489-75-9 |
|---|---|
Formule moléculaire |
C6H14FO14P3 |
Poids moléculaire |
422.09 g/mol |
Nom IUPAC |
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |
Clé InChI |
XYHAHQSGGXWYQM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Synonymes |
2-deoxy-2-fluoroinositol 1,4,5-trisphosphate 2-F-IP3 DL-2-deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)
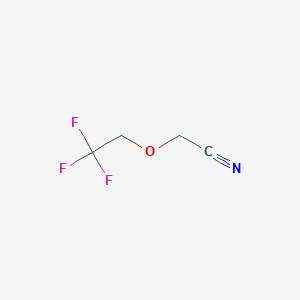

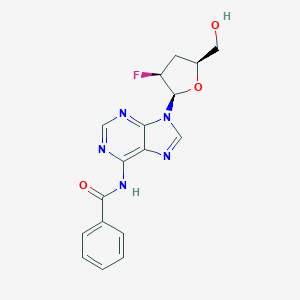
![[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol](/img/structure/B159522.png)
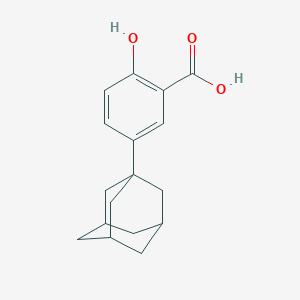
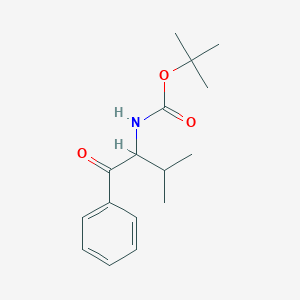
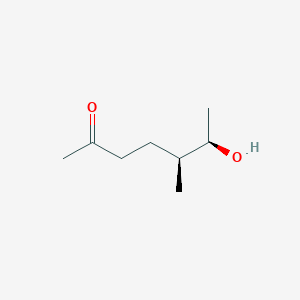
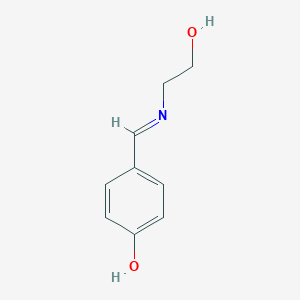
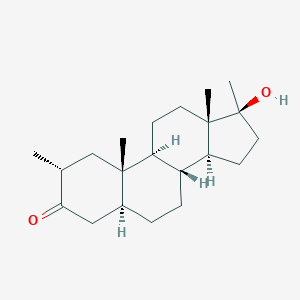
![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
